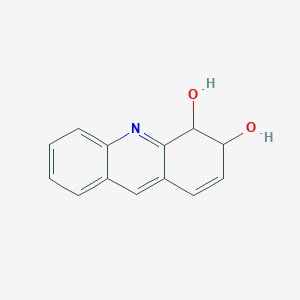

3,4-Dihydroacridine-3,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

91856-36-9 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3,4-dihydroacridine-3,4-diol |

InChI |

InChI=1S/C13H11NO2/c15-11-6-5-9-7-8-3-1-2-4-10(8)14-12(9)13(11)16/h1-7,11,13,15-16H |

InChI Key |

WWSPLJHQONNZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(C(C3=N2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dihydroacridine 3,4 Diol and Its Congeners

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis provides a powerful route to dihydrodiols by leveraging the high selectivity of enzymes for specific transformations. This is particularly valuable for creating chiral molecules that are difficult to produce through purely chemical methods.

Biotransformation-Mediated Synthesis of Dihydrodiols

Biotransformation utilizes whole microbial cells or isolated enzymes to perform chemical reactions. For polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (azaarenes) like acridine (B1665455), dioxygenase enzymes are of central importance. These enzymes catalyze the initial dearomatization step, a critical gateway to further metabolism and synthesis. researchgate.netnih.govnih.gov

Bacteria from the genus Sphingomonas (including Sphingobium yanoikuyae) are well-known for their ability to degrade a wide variety of aromatic compounds, including naphthalene, phenanthrene, and toluene (B28343). wikipedia.orgnih.gov This capability is due to the presence of potent dioxygenase enzyme systems. nih.gov While the specific transformation of acridine to 3,4-dihydroacridine-3,4-diol by S. yanoikuyae is not extensively detailed, the known function of its enzymes on similar substrates suggests its potential for such reactions. nih.govresearchgate.net

More direct evidence for the biotransformation of acridine comes from studies with other bacteria. For instance, cultures of Mycobacterium vanbaalenii have been shown to metabolize acridine, producing several derivatives. nih.gov Similarly, the UV4 mutant strain of Pseudomonas putida, which expresses toluene dioxygenase (TDO), transforms quinoline (B57606) into its corresponding cis-dihydrodiols. nih.gov These processes demonstrate the enzymatic machinery capable of dihydroxylating azaarenes.

The typical products of such biotransformations are cis-dihydrodiols, which serve as versatile chiral synthons for further chemical modification. researchgate.netresearchgate.net

| Metabolite | Producing Organism | Key Transformation |

|---|---|---|

| Acridine cis-1,2-dihydrodiol | Mycobacterium vanbaalenii | cis-Dihydroxylation |

| Acridin-9(10H)-one | Mycobacterium vanbaalenii | Oxidation |

| 9,10-Dihydroacridine (B10567) | Mycobacterium vanbaalenii | Reduction |

| 4-Hydroxyacridine | Mycobacterium vanbaalenii | Hydroxylation |

Enantiopure Dihydrodiol Production via Biocatalysis

A significant advantage of biocatalysis is the production of enantiomerically pure compounds. The cis-dihydrodiols produced by bacterial dioxygenases are typically single enantiomers. rsc.org These enantiopure cis-diols are valuable precursors for the synthesis of other isomers, such as trans-dihydrodiols, which are often mammalian metabolites. rsc.org

A general and powerful chemoenzymatic strategy involves taking the enantiopure cis-dihydrodiol metabolite and converting it into the corresponding trans-dihydrodiol through a series of chemical steps. rsc.orgnih.govresearchgate.net This multi-step process allows for the synthesis of enantiopure trans-3,4-dihydrodiols from enzymatically derived cis-2,3-dihydrodiols, demonstrating how biocatalysis and classical chemistry can be combined to access a wider range of stereoisomers. nih.gov This approach has been successfully applied to various monosubstituted benzenes and can be extended to azaarenes. rsc.orgrsc.org

Regioselectivity and Stereoselectivity in Enzyme-Catalyzed Dihydroxylation

Enzyme-catalyzed reactions are characterized by their remarkable selectivity, a direct result of the highly structured active site of the enzyme. nih.govresearchgate.net In the context of dihydroxylation, two types of selectivity are crucial:

Regioselectivity : This refers to the enzyme's preference for catalyzing a reaction at a specific position on the substrate molecule. rsc.org For a molecule like acridine, a dioxygenase can attack different double bonds (e.g., the 1,2-, 3,4-, or bay-region bonds). The specific enzyme used dictates which regioisomer is formed. rsc.orgqub.ac.uk For instance, studies on various azaarenes have shown that the choice of dioxygenase can control whether dihydroxylation occurs at bay-region or non-bay-region bonds. rsc.orgqub.ac.uk

Stereoselectivity : This describes the preference for the formation of one stereoisomer over another. Dioxygenases perform a syn-addition of two hydroxyl groups to one face of the aromatic ring, resulting in a cis-diol. nih.gov Furthermore, because the enzyme itself is chiral, this addition is often highly enantioselective, producing almost exclusively one enantiomer. researchgate.net

The structural basis for this high selectivity has been investigated through molecular docking studies and by creating mutant enzymes, which show how specific amino acid residues in the active site orient the substrate to favor a particular outcome. nih.govnih.gov

| Concept | Definition | Significance in Synthesis |

|---|---|---|

| Regioselectivity | The preference of an enzyme to catalyze a reaction at one specific site over other possible sites. | Allows for the formation of a specific constitutional isomer (e.g., 1,2-diol vs. 3,4-diol). |

| Stereoselectivity | The preference for the formation of one stereoisomer or enantiomer over another. | Enables the production of enantiopure compounds, which is critical for pharmaceutical applications. |

| cis-Dihydroxylation | The addition of two hydroxyl groups to the same face of a double bond. | This is the characteristic reaction of bacterial dioxygenases, yielding chiral cis-dihydrodiols. |

Classical and Modern Chemical Synthesis Routes

While chemoenzymatic methods are excellent for the dihydroxylation step, classical and modern organic synthesis reactions are required to construct the fundamental dihydroacridine ring system.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov This approach is valued for its simplicity, atom economy, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org

While a specific MCR for 3,4-Dihydroacridine-3,4-diol is not commonly cited, MCRs are widely used to synthesize related N-heterocyclic scaffolds like dihydropyridines and quinolines. frontiersin.orgnih.govderpharmachemica.com The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonium (B1175870) salt) to form a dihydropyridine ring. nih.govacsgcipr.org Such strategies can be adapted to build more complex fused systems. One-pot condensation reactions involving components like dimedone, an aldehyde, and an ammonia source have been used to create acridine derivatives, showcasing the utility of this approach in building the core structure. derpharmachemica.com

| Reaction Name | Components | Product Type |

|---|---|---|

| Hantzsch Reaction | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide |

Cyclization Reactions in Dihydroacridine Formation

Cyclization reactions are fundamental to the synthesis of the tricyclic dihydroacridine skeleton. These reactions involve the formation of one or more rings from an acyclic or less cyclic precursor. Various named reactions and strategies exist for the synthesis of the acridine core.

The Bernthsen acridine synthesis , for instance, involves the condensation of a diarylamine with a carboxylic acid (or its derivative) in the presence of zinc chloride to yield an acridine. slideshare.netpharmaguideline.com Reduction of the resulting acridine, for example with zinc and hydrochloric acid, can then yield the 9,10-dihydroacridine scaffold. ptfarm.pl Other classical methods include the Friedländer synthesis, which can be adapted for acridine derivatives. pharmaguideline.com

More modern approaches utilize transition-metal catalysis. Palladium-catalyzed reactions, for example, can achieve the synthesis of acridines through the addition of terminal alkynes to diarylamines, forming the central ring in a one-pot process. nih.gov Another strategy involves intramolecular C-N cyclization of precursors, such as those derived from the ring-opening of aziridines, to form saturated heterocyclic systems like tetrahydroquinolines, which are structurally related to dihydroacridines. figshare.com These methods provide powerful tools for constructing the core dihydroacridine structure, which can then be subjected to dihydroxylation to furnish the target compound. nih.govbohrium.comrsc.org

Tandem Reaction Strategies in Dihydroacridine Synthesis

Tandem reactions, also known as domino or cascade reactions, offer a powerful strategy for the synthesis of complex molecules like dihydroacridines from simple precursors in a single operation. These processes are highly efficient as they reduce the number of synthetic steps, minimize waste by avoiding the isolation of intermediates, and often lead to lower costs and reduced environmental impact. nih.gov

One-pot multicomponent reactions are a hallmark of this approach. For instance, the synthesis of the acridine core often involves a three-component condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound like dimedone. nih.gov This strategy is notable for its high atom economy and the ability to generate molecular diversity by varying the starting components. rsc.org The reaction typically proceeds through a series of sequential steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration, all occurring in the same reaction vessel. nih.gov While specific examples leading directly to 3,4-dihydroacridine are less common, the synthesis of related polyhydroacridines, such as decahydroacridine-1,8-diones, via these tandem methods is well-established. nih.govnih.gov These saturated precursors can then be subjected to further modifications, including aromatization and subsequent functionalization, to yield the desired dihydroacridine scaffold.

Oxidative Dihydroxylation Methodologies

The introduction of the 3,4-diol functionality onto the dihydroacridine core is achieved through oxidative dihydroxylation, a class of reactions that converts an alkene into a vicinal diol. wikipedia.org This transformation is crucial for obtaining the target compound, 3,4-Dihydroacridine-3,4-diol. The stereochemistry of this addition (syn- or anti-dihydroxylation) is a key consideration and is often dictated by the choice of reagent and reaction conditions.

Common methodologies for syn-dihydroxylation involve high-oxidation-state transition metals, most notably osmium and manganese. wikipedia.org

Osmium Tetroxide (OsO₄): This is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes. Due to its toxicity and expense, it is almost always used in catalytic amounts along with a stoichiometric co-oxidant to regenerate the OsO₄ in situ. Common co-oxidants include N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.orgbeilstein-journals.org The Sharpless asymmetric dihydroxylation is a powerful variant that employs a chiral ligand to achieve high enantioselectivity. wikipedia.org

Potassium Permanganate (KMnO₄): A less expensive but more powerful oxidizing agent, KMnO₄ can also effect syn-dihydroxylation. Reactions must be carried out under carefully controlled mild conditions (low temperature, buffered pH) to prevent over-oxidation and cleavage of the resulting diol. wikipedia.org

Metal-free approaches have also been developed, offering a more environmentally friendly alternative. For example, electrochemical dihydroxylation of unactivated alkenes has been reported, using water as the hydroxyl source and avoiding the need for transition metals or stoichiometric chemical oxidants. nih.gov Another method involves the use of hypervalent iodine reagents to achieve the vicinal dioxygenation of olefins under mild conditions. organic-chemistry.org The synthesis of trans-3,4-dihydroxy-3,4-dihydroacridines, which are potential metabolites of azaarenes, points to the biological relevance and synthetic accessibility of these structures. documentsdelivered.com

Green Chemistry Principles in Dihydroacridine-3,4-diol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including dihydroacridines, to minimize environmental impact and enhance safety. dergipark.org.tr This involves the use of safer solvents, the development of catalytic instead of stoichiometric reactions, and the exploration of solvent-free conditions. mdpi.com

Exploration of Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which often constitutes the largest portion of mass in a chemical process. nih.govtechniques-ingenieur.fr Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and simplified work-up procedures. researchgate.netnih.gov

The synthesis of acridine and its derivatives is particularly amenable to solvent-free conditions, often facilitated by grinding the reactants together or by heating them in the absence of a solvent. nih.govmdpi.com For example, the one-pot, three-component synthesis of 1,8-dioxodecahydroacridines has been successfully carried out by heating a mixture of an aldehyde, dimedone, and an amine with a catalyst, completely avoiding the use of organic solvents. nih.gov Similar solvent-free protocols have been established for the synthesis of related heterocycles like dihydropyrimidinones. kashanu.ac.irresearchgate.net These methods reduce pollution, lower costs, and simplify the experimental setup, making them highly attractive for sustainable chemical manufacturing. researchgate.net

Development of Catalytic Systems for Sustainable Production

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption while being required in only small amounts. The development of heterogeneous and recyclable catalysts is of particular interest for sustainable production.

Several innovative catalytic systems have been developed for the synthesis of acridine derivatives:

Nanocatalysts: Copper-doped zinc oxide (Cu-doped ZnO) nanocrystalline powder has been used as a heterogeneous catalyst for the synthesis of 1,8-dioxodecahydroacridines under solvent-free conditions. nih.gov

Magnetic Nanoparticles: To facilitate catalyst recovery and reuse, catalysts have been immobilized on magnetic nanoparticles. Examples include Fe₃O₄@Polyaniline-SO₃H and Fe₃O₄@Sap/Cu(II), which have been used for the synthesis of acridinediones and other derivatives. nih.govmdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet.

Bio-based Catalysts: In a novel approach, a cobalt-on-carbon (Co/C) catalyst has been prepared from rice husks and utilized in the microwave-assisted synthesis of acridine derivatives in water, showcasing the use of renewable resources to create effective catalysts. rsc.orgresearchgate.net

These catalytic systems offer advantages such as high efficiency, mild reaction conditions, simple work-up, and the ability to be recycled and reused, all of which contribute to a more sustainable chemical process. mdpi.com

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cu-doped ZnO | Solvent-free, 90°C | Heterogeneous, reusable, simple work-up | nih.gov |

| Fe₃O₄@Sap/Cu(II) | Water, Room Temperature | Magnetically recoverable, high activity in aqueous media | nih.gov |

| Co/C from Rice Husks | Water, Microwave | Bio-based support, fast reaction, high yield | rsc.orgresearchgate.net |

| Fe₃O₄@Polyaniline-SO₃H | Aqueous ethanol | Magnetically separable, reusable, cost-effective | mdpi.com |

Utilization of Environmentally Benign Reagents and Solvents

Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. dergipark.org.tr Its use has been demonstrated in the synthesis of acridine derivatives, sometimes enhanced by microwave irradiation to improve reaction rates. rsc.orgresearchgate.net Other environmentally benign solvents include bio-derived options like glycerol (B35011) and ethyl lactate, as well as polyethylene (B3416737) glycols (PEGs) and supercritical carbon dioxide. curtin.edu.au For reactions requiring dipolar aprotic solvents, safer alternatives to traditional solvents like DMF and NMP, such as γ-Valerolactone (GVL) and dimethyl isosorbide (B1672297) (DMI), are being adopted. sigmaaldrich.com

Benign Reagents: The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), represents a novel approach. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can sometimes act as both the solvent and catalyst, simplifying the reaction system. researchgate.net

By thoughtfully selecting reagents and solvents, chemists can significantly reduce the health and environmental hazards associated with the synthesis of 3,4-Dihydroacridine-3,4-diol and its congeners. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3,4 Dihydroacridine 3,4 Diol

Oxidation Reactions and Mechanistic Pathways

The diol functionality in 3,4-Dihydroacridine-3,4-diol makes it susceptible to various oxidation reactions, which can lead to the formation of catechols, quinones, or ring-cleavage products. The specific outcome is highly dependent on the catalytic system and reaction conditions employed.

Aerobic oxidation utilizes molecular oxygen as the ultimate, environmentally benign oxidant. nih.govnih.gov In biological systems, dioxygenase enzymes catalyze the cleavage of aromatic rings. For instance, the oxidation of pyridine-3,4-diol (B75182) by crude cell extracts involves the consumption of one mole of O2 per mole of substrate, leading to the cleavage of the pyridine (B92270) ring between the C-2 and C-3 positions. nih.gov This process is mediated by a labile dioxygenase that exhibits properties similar to extradiol ('meta') oxygenases. nih.gov A similar enzymatic or biomimetic catalytic oxidation of the heterocyclic ring in 3,4-Dihydroacridine-3,4-diol could represent a potential pathway for its degradation, ultimately leading to ring-opened products like 3-formylpyruvate. nih.gov

In synthetic chemistry, photocatalytic systems can also achieve aerobic oxidation. The photocatalytic oxidation of 10-methyl-9,10-dihydroacridine by O2, using manganese porphyrins as catalysts, proceeds via photoinduced electron transfer, ultimately yielding the corresponding acridone (B373769). [Error] This highlights the potential for the dihydroacridine moiety itself to undergo oxidation under specific aerobic conditions.

Stable nitroxide radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are highly effective catalysts for the selective oxidation of alcohols to aldehydes and ketones. rsc.orgrsc.org These reactions are versatile and can be performed under transition-metal-free conditions, although they often require a stoichiometric co-oxidant. rsc.org The catalytic cycle involves the oxidation of the nitroxyl (B88944) radical to the corresponding oxoammonium ion, which is the active oxidant for the alcohol.

Given that 3,4-Dihydroacridine-3,4-diol is a vicinal diol, a TEMPO-mediated process would be expected to oxidize one or both of the secondary alcohol groups. This would likely yield a ketol (e.g., 3-hydroxy-3,4-dihydroacridin-4(1H)-one) or a diketone (acridine-3,4-dione), depending on the stoichiometry and reaction conditions. The development of methodologies for nitroxyl-radical-catalyzed aerobic oxidation holds promise for enhancing the efficiency of such synthetic strategies. rsc.org

The efficacy of nitroxide-mediated oxidations can be significantly enhanced by using them in conjunction with transition metal co-catalysts and molecular oxygen as the terminal oxidant. Copper/TEMPO catalyst systems are particularly practical and versatile for the aerobic oxidation of alcohols. mdpi.comresearchgate.net The mechanism involves a two-stage cycle:

Catalyst Oxidation: The reduced forms of the catalyst (Cu(I) and the hydroxylamine (B1172632) TEMPO-H) are oxidized by O2. researchgate.net

Substrate Oxidation: The oxidation of the alcohol is mediated by Cu(II) and the TEMPO radical via a Cu(II)-alkoxide intermediate. researchgate.net

This system is efficient for a wide range of primary and secondary alcohols, converting them to aldehydes and ketones, respectively. mdpi.com The application of a Cu/TEMPO system to 3,4-Dihydroacridine-3,4-diol would be expected to yield the corresponding ketone or diketone products.

| Catalyst System | Substrate Type | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| (bpy)Cu(I)/TEMPO/NMI | Primary Alcohols (e.g., Benzyl alcohol) | Aldehydes (e.g., Benzaldehyde) | O₂, Room Temperature | researchgate.net |

| (bpy)Cu(I)/TEMPO/NMI | Unactivated Aliphatic Alcohols | Aldehydes/Ketones | O₂, Room Temperature | researchgate.net |

| Cu-NHC/TEMPO | Primary Alcohols | Aldehydes | Air, various solvents | mdpi.com |

Stereochemical Transformations and Functional Group Interconversions

The stereochemistry of the diol group in 3,4-Dihydroacridine-3,4-diol is a critical feature that influences its reactivity and biological interactions. Transformations that alter this stereochemistry or interconvert the diol functionality are therefore of significant interest.

Epimerization is the inversion of configuration at one stereocenter in a molecule containing multiple stereocenters. For a dihydrodiol like 3,4-Dihydroacridine-3,4-diol, this could involve the conversion of a cis-diol to a trans-diol, or vice versa. While specific studies on acridine (B1665455) dihydrodiols are scarce, general mechanisms for diol epimerization have been developed.

One innovative approach utilizes transient thermodynamic control. prepchem.com In this method, a boronic acid is used to reversibly form a boronic ester with the diol. Cyclic cis-diols form these esters more readily than their trans counterparts. prepchem.com By combining this reversible esterification with a hydrogen atom transfer (HAT) manifold for stereochemical equilibration, it is possible to selectively convert a more stable trans-diol into its less stable cis isomer. prepchem.com This strategy has been successfully applied to a range of cyclic diols and polyols. prepchem.com

Enzymatic processes also play a crucial role in epimerization. mdpi.com Epimerases can interconvert stereoisomers through various mechanisms, including transient keto intermediates or dehydroxylation/hydroxylation pathways. mdpi.comnih.gov For example, D-allulose 3-epimerase has been shown to catalyze ketohexose epimerization through a novel dehydroxylation/hydroxylation mechanism involving the cleavage of a C-O bond. nih.gov Such enzymatic or biomimetic systems could potentially be applied to control the stereochemistry of the 3,4-diol group in the acridine scaffold.

Dihydrodiols are the metabolic products of the enzymatic hydration of arene oxides. The precursor to 3,4-Dihydroacridine-3,4-diol would be acridine-3,4-oxide. The chemistry of this arene oxide intermediate is critical to understanding the potential transformations of the dihydrodiol. Arene oxides can undergo several key reactions:

Rearrangement to Phenols: In an acid-catalyzed reaction known as the NIH shift, the epoxide ring opens to form a carbocation, which then rearranges via a hydride shift to yield a phenol. google.com For acridine-3,4-oxide, this would lead to the formation of acridin-3-ol or acridin-4-ol.

Nucleophilic Ring-Opening: The strained epoxide ring is susceptible to attack by nucleophiles. In a biological context, this is a critical reaction, as nucleophilic sites on DNA and proteins can attack the epoxide, leading to covalent adducts and potential mutagenicity. nih.gov Studies on the related dibenz[a,h]acridine (B14076) have shown that its bay-region diol epoxides are mutagenic, with reactivity being influenced by the position of the nitrogen atom. nih.gov The 3,4-diol-1,2-epoxides of dibenz[a,h]acridine were found to be significantly less mutagenic than other isomers, a phenomenon attributed to the electronic destabilization of the benzylic carbocation intermediate by the nearby electronegative nitrogen atom. nih.gov This suggests that the reactivity of acridine-3,4-oxide and its subsequent diol epoxides would be similarly influenced by the placement of the heteroatom.

| Precursor | Reaction Type | Product(s) | Significance | Reference |

|---|---|---|---|---|

| Arene Oxide (general) | Acid-Catalyzed Rearrangement (NIH Shift) | Phenol | Metabolic detoxification pathway | google.com |

| Arene Oxide (general) | Nucleophilic Attack (e.g., by H₂O) | trans-Dihydrodiol | Metabolic formation of dihydrodiols | nih.gov |

| Dibenz[a,h]acridine diol epoxide | Nucleophilic Attack (e.g., by DNA) | Covalent Adducts | Mechanism of mutagenicity | nih.gov |

Derivatization Strategies for Hydroxyl Groups

The presence of vicinal diol functionality (two hydroxyl groups on adjacent carbons) in 3,4-Dihydroacridine-3,4-diol offers a versatile platform for chemical modification. Derivatization of these hydroxyl groups is a key strategy to alter the molecule's physical and chemical properties, such as solubility, stability, and biological activity. Common strategies target the nucleophilic nature of the hydroxyl oxygen. nih.govchemistrysteps.com

Key derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) converts the hydroxyl groups into esters. This is a fundamental transformation for installing various functional groups.

Etherification: Using Williamson ether synthesis, the hydroxyl groups can be deprotonated with a strong base to form alkoxides, which then react with alkyl halides to form ethers.

Silylation: Treatment with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) in the presence of a base like triethylamine (B128534) provides silyl ethers. This is often used to protect the hydroxyl groups during other transformations due to the ease of formation and subsequent cleavage.

Acetal Formation: The 1,2-diol structure is particularly suitable for forming cyclic acetals or ketals by reacting with aldehydes or ketones under acidic conditions. chemistrysteps.com This serves as a common protecting group strategy for diols. chemistrysteps.com

These derivatization reactions are crucial for synthesizing a library of compounds from the parent diol, enabling structure-activity relationship studies.

| Reaction Type | Reagent(s) | Functional Group Formed | Purpose |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl) / Anhydride ((RCO)₂O) | Ester (-OCOR) | Modification of polarity, introduction of new functionalities |

| Etherification | Alkyl Halide (R-X) + Strong Base | Ether (-OR) | Increase lipophilicity, protection of hydroxyl group |

| Silylation | Silyl Halide (R₃SiCl) + Base | Silyl Ether (-OSiR₃) | Protection of hydroxyl group, increase volatility for analysis |

| Cyclic Acetal/Ketal Formation | Aldehyde (RCHO) / Ketone (RCOR') + Acid Catalyst | Cyclic Acetal/Ketal | Protection of the diol functionality |

Mechanistic Investigations of Complex Reaction Pathways

Understanding the mechanisms by which 3,4-Dihydroacridine-3,4-diol participates in chemical reactions is fundamental to predicting its behavior and designing new transformations. Advanced mechanistic studies provide deep insights into the transient species and energy landscapes that govern these processes.

Kinetic Isotope Effect Studies in Reaction Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org This is highly relevant for dihydroacridine derivatives, which often react via hydride or hydrogen atom transfer from the C9 position. In a KIE study, the rate of reaction for a reactant containing hydrogen (kH) is compared to the rate for the same reactant where that specific hydrogen has been replaced by its heavier isotope, deuterium (B1214612) (kD). wikipedia.orgacs.org

A significant primary KIE (kH/kD > 2) is typically observed when the C-H bond is cleaved during the slowest step of the reaction. rsc.org Studies on the related compound 10-methyl-9,10-dihydroacridine have been instrumental in understanding these transfers. For instance, the intramolecular KIE for hydride transfer from 10-methyl-9,10-dihydroacridine to a quinolinium ion was found to be in the range of 5-6, strongly supporting a mechanism where the C-H bond cleavage is the rate-limiting event. rsc.org This data refutes alternative multi-step mechanisms where an initial complex formation might be rate-limiting. rsc.org

| Reaction | Isotopically Labeled Position | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Hydride transfer to 1-benzyl-3-cyanoquinolinium ion | C9-H vs C9-D | 5-6 | C-H bond cleavage is rate-determining; consistent with direct hydride transfer. | rsc.org |

| Oxidation by transition-metal reagents | C9-H vs C9-D | Appreciable | Supports a mechanism involving hydrogen transfer in the reaction sequence. | acs.org |

Elucidation of Transient Intermediates in Catalytic Cycles

Many reactions involving dihydroacridine derivatives proceed through catalytic cycles that involve highly reactive, short-lived species known as transient intermediates. longdom.org Identifying and characterizing these intermediates is crucial for a complete mechanistic understanding but presents a significant experimental challenge. researchgate.net

In the context of dihydroacridine chemistry, especially in photoredox catalysis, the key intermediates are often radical cations or excited-state species. Upon photoexcitation, a dihydroacridine can enter an excited state, which is a much stronger reductant than its ground state. This excited molecule can then engage in single-electron transfer (SET) with a substrate, generating the dihydroacridine radical cation and a substrate radical. nih.gov

Analysis of Reaction Energy Profiles and Transition States

Computational chemistry provides a powerful lens for examining the energetics of a reaction pathway. rsc.orgmdpi.com By calculating the potential energy surface, researchers can map out the entire course of a reaction, from reactants to products, identifying the low-energy valleys corresponding to intermediates and the high-energy peaks corresponding to transition states. smu.edu

For reactions involving 3,4-Dihydroacridine-3,4-diol, Density Functional Theory (DFT) calculations can be employed to:

Determine the most favorable reaction pathway: By comparing the activation energies (the energy difference between the reactant and the transition state) of different possible mechanisms, the most likely pathway can be identified.

Characterize Transition State Structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a hydride transfer from a dihydroacridine, the transition state would show a partial bond between the carbon at the 9-position, the transferring hydrogen, and the acceptor molecule.

Evaluate the Influence of Substituents: Computational models can predict how the diol groups at the C3 and C4 positions influence the reaction's energy profile. For instance, they might stabilize or destabilize intermediates or transition states through electronic or steric effects.

These computational analyses provide a quantitative framework that complements experimental studies, offering a detailed, molecular-level picture of the reaction mechanism. riken.jp

Hydrogen Atom Transfer Mechanisms in Dihydroacridine Reactions

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism where a neutral hydrogen atom (a proton and an electron) is transferred between two species. wikipedia.orgmdpi.com Dihydroacridines are excellent HAT donors due to the relatively weak C-H bond at the 9-position and the formation of a stable acridinyl radical upon H• donation.

The general equation for HAT involving a dihydroacridine (AcrH₂) is: AcrH₂ + X• → AcrH• + H-X

The driving force for this reaction is largely determined by the difference in the Bond Dissociation Energies (BDEs) of the C-H bond being broken and the H-X bond being formed. mdpi.com The HAT mechanism is distinct from hydride transfer (transfer of H⁻) and proton-coupled electron transfer (PCET), although these pathways can sometimes be difficult to distinguish. yale.edu Mechanistic studies have shown that acridine photocatalysis can proceed via HAT from Si-H bonds when the acridine is in its triplet excited state. larionovgroup.com This highlights the ability of dihydroacridines to participate in radical-based C-H functionalization, a cornerstone of modern synthetic chemistry. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation of 3,4 Dihydroacridine 3,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and the stereochemical relationships within the 3,4-Dihydroacridine-3,4-diol molecule.

The ¹H NMR spectrum of 3,4-Dihydroacridine-3,4-diol provides detailed information about the number, environment, and connectivity of protons. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the acridine (B1665455) core, and the aliphatic region, for the protons on the partially saturated ring containing the diol functionality.

The aromatic protons typically resonate at lower field (higher ppm values) due to the deshielding effect of the aromatic ring current. researchgate.net Protons on the acridine backbone exhibit characteristic chemical shifts and coupling patterns that can be assigned based on comparison with acridine and its derivatives. nih.govchemicalbook.com The protons H-1, H-2, H-5, H-6, H-7, and H-8 would each produce distinct signals.

The aliphatic protons, H-3 and H-4, are attached to carbons bearing hydroxyl groups and are expected to appear at a higher field compared to the aromatic protons. Their chemical shifts are influenced by the electronegativity of the attached oxygen atoms. The protons of the hydroxyl groups themselves (OH) would appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the dihedral angle between the coupled protons, which helps in determining the stereochemistry of the diol. libretexts.orgmiamioh.edu For instance, the coupling constant between H-3 and H-4 (³J_H3-H4) would be crucial for inferring the relative cis/trans orientation of the hydroxyl groups. Typical vicinal coupling constants in saturated six-membered rings vary depending on the axial or equatorial positions of the protons. mdpi.com

Table 1: Predicted ¹H NMR Data for 3,4-Dihydroacridine-3,4-diol (Note: Data are representative values predicted based on analogous structures and general NMR principles. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.8 - 8.2 | d or dd | ³J ≈ 7-9 |

| H-2 | ~7.3 - 7.7 | t or ddd | ³J ≈ 7-9 |

| H-3 | ~4.5 - 5.0 | m | ³J_H3-H4 ≈ 3-10 |

| H-4 | ~4.8 - 5.3 | d or dd | ³J_H4-H3 ≈ 3-10 |

| H-5 | ~7.9 - 8.3 | d or dd | ³J ≈ 7-9 |

| H-6, H-7 | ~7.4 - 7.8 | m | - |

| H-8 | ~7.9 - 8.3 | d or dd | ³J ≈ 7-9 |

| 3-OH, 4-OH | Variable (broad s) | s (br) | - |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Typically, ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

For 3,4-Dihydroacridine-3,4-diol, the spectrum would show signals for all 13 carbon atoms. The carbons of the aromatic rings would resonate in the typical downfield region for sp² carbons (~110-150 ppm). wisc.edu Quaternary carbons, such as those at the ring junctions (C-4a, C-8a, C-9a, C-10a), often show weaker signals. The carbons attached to the nitrogen atom (C-8a, C-9a) are influenced by its electronegativity.

The sp³ hybridized carbons in the saturated ring, C-3 and C-4, which are bonded to the hydroxyl groups, would appear at a significantly higher field (~60-80 ppm). researchgate.net Their specific chemical shifts provide direct evidence for the diol structure on the dihydroacridine framework.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3,4-Dihydroacridine-3,4-diol (Note: Data are representative values predicted based on analogous structures and general NMR principles. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-3, C-4 | 60 - 80 | Aliphatic (CH-OH) |

| C-1, C-2, C-5, C-6, C-7, C-8 | 115 - 135 | Aromatic (CH) |

| C-4a, C-10a | 125 - 140 | Aromatic Quaternary (C) |

| C-8a, C-9a | 140 - 155 | Aromatic Quaternary (C-N) |

Since 3,4-Dihydroacridine-3,4-diol is a chiral molecule, possessing two stereocenters at C-3 and C-4, it is often necessary to determine its enantiomeric purity (or enantiomeric excess, ee) and assign its absolute configuration. NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for this analysis. unipi.it

One common approach involves the use of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its derivatives. nih.govmdpi.com The diol is reacted with an enantiomerically pure CDA (e.g., (R)-MTPA) to form a mixture of diastereomeric esters. These diastereomers are no longer mirror images and will have distinct NMR spectra. youtube.com Protons near the newly formed chiral center will exhibit different chemical shifts, allowing for the integration of the separate signals to quantify the ratio of enantiomers and thus determine the ee.

Alternatively, chiral solvating agents (CSAs) can be used. unipi.it These agents, such as chiral boric acids, form transient, non-covalent diastereomeric complexes with the enantiomers of the diol directly in the NMR tube. nih.gov This interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling their differentiation and quantification without chemical modification of the analyte. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers in the presence of the CSA is a measure of the enantiodiscrimination.

By systematically analyzing the chemical shift differences (Δδ values) of the diastereomeric derivatives (e.g., using the advanced Mosher's method), it is possible to deduce the absolute configuration (R,R), (S,S), (R,S), or (S,R) of the diol. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For 3,4-Dihydroacridine-3,4-diol (C₁₃H₁₁NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺).

The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (213.0790 g/mol ). The fragmentation pattern observed in the mass spectrum offers valuable structural clues. wikipedia.org When the molecular ion is subjected to energy (e.g., through electron ionization), it can break apart into smaller, characteristic fragment ions. slideshare.net

Plausible fragmentation pathways for 3,4-Dihydroacridine-3,4-diol could include:

Loss of water ([M-H₂O]⁺˙): A common fragmentation for alcohols, leading to a peak at m/z 195.

Loss of a second water molecule ([M-2H₂O]⁺˙): This would result in a fully aromatized acridine radical cation at m/z 177.

Retro-Diels-Alder (RDA) reaction: If applicable to the dihydro ring system, this could lead to specific fragment ions.

Cleavage of C-C bonds in the saturated ring: This could lead to various smaller fragments. youtube.com

Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule and confirm the presence of the diol functionality on the dihydroacridine scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophore—the part of the molecule responsible for light absorption.

The chromophore in 3,4-Dihydroacridine-3,4-diol is the extended polycyclic aromatic system. nih.gov The partial saturation of one ring slightly alters the electronic properties compared to the parent acridine molecule, but the spectrum is expected to be dominated by strong π → π* transitions characteristic of aromatic systems. libretexts.org The presence of the nitrogen heteroatom and oxygen-containing hydroxyl groups introduces non-bonding electrons (n electrons), which may allow for weaker n → π* transitions, often observed as shoulders on the main absorption bands. The spectrum would likely show multiple absorption maxima (λ_max) in the UV region, providing a characteristic fingerprint for the compound.

Advanced Spectroscopic Techniques

For an unambiguous structural assignment, particularly for complex molecules, advanced and multi-dimensional NMR techniques are often employed.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons through the carbon skeleton, for instance, confirming the H-3/H-4 coupling in the diol ring.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is invaluable for piecing together molecular fragments and assigning quaternary carbons by observing their long-range couplings to nearby protons.

HPLC-NMR (High-Performance Liquid Chromatography-NMR): This hyphenated technique is particularly useful for analyzing mixtures or for studying unstable compounds. It allows for the separation of components by HPLC, followed by immediate NMR analysis of the isolated compounds, which can be crucial for determining the absolute configuration of chiral molecules on a small scale. mdpi.com

Together, these advanced methods provide a comprehensive and detailed picture of the molecular structure of 3,4-Dihydroacridine-3,4-diol, confirming its constitution and stereochemistry with a high degree of confidence.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. u-tokyo.ac.jp It provides information about the electronic structure and environment of the radical species. The key parameters derived from an EPR spectrum are the g-value, which is characteristic of the radical, and the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. u-tokyo.ac.jp

In the context of acridine and its derivatives, radical intermediates can be generated through processes like single-electron reduction of an acridinium (B8443388) salt, leading to the formation of a neutral acridine radical. nih.gov These radicals can be highly reactive and often have short lifetimes. u-tokyo.ac.jp EPR spectroscopy is instrumental in identifying and characterizing these transient species. For instance, studies on the oxidation of dimethylamine (B145610) have successfully used EPR to detect long-lived nitrogen-containing radicals, providing direct evidence for their formation pathways. rsc.org

While specific EPR studies on radical intermediates of 3,4-Dihydroacridine-3,4-diol are not extensively documented, the technique's application to related structures provides insight into its potential utility. For example, the EPR spectrum of a phosphonium (B103445) radical cation formed in reactions involving frustrated Lewis pairs revealed a characteristic doublet signal with a specific hyperfine coupling to the phosphorus nucleus. nih.gov Similarly, for nitrogen-centered radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023), and hyperfine splitting patterns can confirm the delocalization of the radical onto the nitrogen atom. u-tokyo.ac.jp The analysis of these parameters for any radical intermediate derived from 3,4-Dihydroacridine-3,4-diol would be crucial for understanding its structure, stability, and reactivity.

Table 1: Key Parameters in EPR Spectroscopy for Radical Characterization

| Parameter | Information Provided | Typical Value Range for Organic Radicals |

| g-value | Characterizes the radical species and its electronic environment. | ~2.002 - 2.007 |

| Hyperfine Coupling Constant (A) | Describes the interaction between the unpaired electron and magnetic nuclei (e.g., ¹H, ¹⁴N). Reveals information about the distribution of the unpaired electron spin density. | Varies widely depending on the nucleus and its distance from the unpaired electron. |

| Linewidth | Provides information on relaxation processes and interactions within the system. | Can range from narrow (<1 G) to very broad. |

X-ray Absorption Spectroscopy for Electronic and Structural Properties

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of matter. aps.org XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region can be analyzed to determine bond distances, coordination numbers, and the identity of neighboring atoms. aps.org

This technique is particularly valuable for complex materials, allowing for a detailed investigation of the bulk electronic properties. aps.org For instance, in studies of complex oxides, XAS at the Pr L₃ edge has been used to show that Praseodymium exists in a mixed-valence state, and the proportion of different oxidation states changes with doping. aps.org The high resolution achievable with techniques like Partial Fluorescence Yield XAS (PFY-XAS) allows for sharper spectral features and higher accuracy in deriving quantitative information, such as the valence state of an element. aps.org

Although specific XAS studies on 3,4-Dihydroacridine-3,4-diol have not been reported, the application of this technique could yield significant insights. For the nitrogen atom in the dihydroacridine core, XAS could probe its local chemical environment and electronic state. Similarly, analysis at the oxygen K-edge could provide details about the hydroxyl groups and their interactions, such as hydrogen bonding. This information would be complementary to data obtained from other structural methods like X-ray diffraction.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile and non-destructive technique for obtaining the infrared spectrum of a sample. ekb.egmdpi.com It requires minimal sample preparation and is suitable for analyzing solids and liquids. mdpi.com The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample, providing information about the vibrational modes of the functional groups present. mdpi.com

For a molecule such as 3,4-Dihydroacridine-3,4-diol, ATR-FTIR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the high-frequency region of the spectrum. The aromatic acridine core would display characteristic C-H and C=C stretching and bending vibrations. Other key functional groups, such as C-N and C-O, would also have distinct absorption bands in the fingerprint region (below 1500 cm⁻¹). In studies of cocrystals involving acridine, ATR-FTIR has been used to identify interactions such as hydrogen bonding, for example, a strong N(acridine)···H-O bond. researchgate.net

Table 2: Expected ATR-FTIR Vibrational Frequencies for 3,4-Dihydroacridine-3,4-diol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

| C-N (Aromatic Amine) | Stretching | 1335 - 1250 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Spectroscopic Analysis of Boron Difluoride Complexes of Dihydroacridine Derivatives

Boron difluoride (BF₂) complexes of various organic ligands, including dihydroacridine derivatives, have been synthesized and studied for their unique photophysical properties. acs.org Complexation with a BF₂ unit can significantly alter the electronic structure and, consequently, the absorption and emission characteristics of the parent molecule, often leading to enhanced fluorescence. nih.govescholarship.org

The synthesis and characterization of boron difluoride complexes with 9,10-dihydroacridine (B10567) derivatives have been reported. acs.org The structural and photophysical properties of these complexes are typically investigated using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) is essential for confirming the structure of the complex in solution. High-resolution mass spectrometry provides verification of the molecular formula. mdpi.com

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. acs.org For dihydroacridine-based BF₂ complexes, these studies reveal details about the conformation of the dihydroacridine ring and the geometry around the boron atom. acs.org The photophysical properties are characterized by UV-visible absorption and fluorescence spectroscopy, which provide information on the electronic transitions and the emission color and efficiency (quantum yield) of the complexes. nih.govnih.gov

Table 3: Techniques for Spectroscopic Analysis of Dihydroacridine-BF₂ Complexes

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural characterization in solution. | Chemical environment of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei. |

| Mass Spectrometry | Molecular weight and formula determination. | Exact mass and isotopic pattern. |

| X-ray Crystallography | Solid-state structure determination. acs.org | Molecular geometry, bond lengths, angles, and crystal packing. |

| UV-Vis Spectroscopy | Study of electronic absorption. nih.gov | Wavelength of maximum absorption (λₘₐₓ), molar absorptivity (ε). |

| Fluorescence Spectroscopy | Study of emission properties. nih.gov | Wavelength of maximum emission (λₑₘ), fluorescence quantum yield (Φբ). |

Based on the comprehensive search conducted, there is currently no specific published research available in the public domain that directly investigates the chemical compound “3,4-Dihydroacridine-3,4-diol” using the computational and theoretical methods outlined in your request.

The search for literature pertaining to Density Functional Theory (DFT) calculations, high-level ab initio methods like CASPT2//CASSCF, Molecular Dynamics (MD) simulations, theoretical structure-property relationships, and quantum chemistry studies on protonation yielded no results specifically for 3,4-Dihydroacridine-3,4-diol.

While computational studies exist for related compounds such as other acridine derivatives, dihydropyridines, and dihydrophenazines, this information cannot be used to fulfill your request due to the strict requirement to focus solely on 3,4-Dihydroacridine-3,4-diol. Extrapolating data from different molecules would be scientifically inaccurate and would violate the core instructions of the prompt.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Computational Chemistry and Theoretical Studies on 3,4 Dihydroacridine 3,4 Diol

Excited State Properties and Photochemical Behavior

Computational and theoretical investigations into the excited state properties and photochemical behavior of 3,4-Dihydroacridine-3,4-diol are essential for understanding its potential applications in photochemistry and materials science. While direct experimental data for this specific molecule is limited, theoretical studies, drawing analogies from related dihydroacridine and acridine (B1665455) derivatives, can provide significant insights into its electronic transitions, excited-state dynamics, and potential photochemical reaction pathways.

Upon absorption of light, 3,4-Dihydroacridine-3,4-diol is expected to transition from its ground electronic state (S₀) to one or more excited singlet states (S₁, S₂, etc.). The nature of these excited states, including their energy levels and electronic configurations, can be predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). For the dihydroacridine core, the lowest energy singlet excited state (S₁) is likely to be of a π-π* character, primarily involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are expected to be delocalized over the aromatic system.

The presence of the diol substituents at the 3 and 4 positions is anticipated to influence the excited state properties. Through intramolecular hydrogen bonding and interactions with solvent molecules, these hydroxyl groups can affect the energy and lifetime of the excited states. Studies on hydrated acridine clusters have shown that hydrogen bonding can significantly increase the lifetimes of excited states. nih.gov A similar effect may be anticipated for 3,4-Dihydroacridine-3,4-diol, where the diol groups could facilitate non-radiative decay pathways or influence intersystem crossing rates.

The photochemical behavior of dihydroacridine derivatives often involves photo-oxidation. For instance, 9,10-dihydroacridine (B10567) can be readily oxidized to acridone (B373769) through photo-oxidation. researchgate.net This suggests that upon excitation, 3,4-Dihydroacridine-3,4-diol could also be susceptible to oxidation, potentially leading to the formation of the corresponding acridine-3,4-dione or other oxidized products. The mechanism of such a reaction would likely proceed through the excited singlet state (¹PC) or a longer-lived triplet state (³PC), formed via intersystem crossing. nih.gov

Furthermore, dihydroacridine derivatives have been investigated as organic photocatalysts, where they participate in electron transfer processes in their excited state. nih.gov Computational studies can elucidate the feasibility of similar photochemical pathways for 3,4-Dihydroacridine-3,4-diol. The calculations can determine the redox potentials of the excited states, providing insight into whether the molecule in its excited state can act as an electron donor or acceptor. The formation of a radical cation (²PC˙⁺) upon photo-induced electron transfer is a key step in the catalytic cycle of some dihydroacridine photocatalysts. nih.gov Theoretical calculations can model the geometry and electronic structure of such radical intermediates derived from 3,4-Dihydroacridine-3,4-diol.

A summary of the expected excited state and photochemical properties of dihydroacridine derivatives, which can be extrapolated to 3,4-Dihydroacridine-3,4-diol, is presented in the table below.

| Property | General Observation for Dihydroacridine Derivatives | Predicted Influence of 3,4-Diol Moiety |

| Excited States | Formation of singlet (¹PC) and triplet (³PC) excited states. nih.gov | Potential for altered excited state lifetimes and energies due to intramolecular hydrogen bonding and solvent interactions. nih.gov |

| Photochemical Reactivity | Susceptibility to photo-oxidation. researchgate.net | The diol groups may influence the oxidation pathway and products. |

| Redox Properties | Can act as photocatalysts, forming radical cations (²PC˙⁺) in the excited state. nih.gov | The electron-donating nature of hydroxyl groups may affect the redox potentials of the excited states. |

Advanced Analytical Methodologies for 3,4 Dihydroacridine 3,4 Diol Analysis

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation and purity assessment of 3,4-Dihydroacridine-3,4-diol from reaction mixtures and for monitoring the progress of its synthesis.

Flash column chromatography is a primary technique for the preparative purification of 3,4-Dihydroacridine-3,4-diol on a laboratory scale. Due to the polar nature of the diol functional groups, normal-phase chromatography is typically employed. The separation relies on the differential adsorption and desorption of the compound on a polar stationary phase as a mobile phase of increasing polarity is passed through the column.

The choice of stationary phase is critical. Standard silica gel is the most common choice; however, for highly polar compounds that may bind irreversibly to silica, alternative bonded phases such as diol-functionalized silica can be used. teledynelabs.comsorbtech.com Diol phases are less chemically reactive and can be operated in both normal and reversed-phase modes. sorbtech.com

The selection of the mobile phase (eluent) is optimized using Thin Layer Chromatography (TLC) beforehand. Common solvent systems for polar compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane. rochester.edubiotage.com For a diol like 3,4-Dihydroacridine-3,4-diol, a gradient elution, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent, is effective for separating the desired product from less polar byproducts and more polar impurities.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) or Diol-Bonded Silica | Standard for normal-phase; Diol phase is suitable for highly polar compounds. teledynelabs.comsorbtech.com |

| Mobile Phase (Eluent) | Gradient of 20% to 80% Ethyl Acetate in Hexane; or 1% to 10% Methanol in Dichloromethane | Common systems for separating compounds of moderate to high polarity. rochester.edu |

| Loading Method | Dry loading (adsorbed onto silica) or liquid loading in a minimal volume of a non-polar solvent | Dry loading is preferred for compounds with limited solubility in the initial eluent to prevent band broadening. biotage.com |

| Detection | Collection of fractions followed by TLC analysis | Standard practice for identifying fractions containing the purified compound. biotage.com |

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique used extensively to monitor the progress of reactions that synthesize 3,4-Dihydroacridine-3,4-diol and to assess the purity of the final product and collected column fractions. umich.eduaga-analytical.com.pl

The process involves spotting a dilute solution of the sample onto a TLC plate coated with a stationary phase, typically silica gel. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent ascends the plate via capillary action, and separation occurs based on the same principles as column chromatography. aga-analytical.com.pl

For 3,4-Dihydroacridine-3,4-diol, a silica gel plate (e.g., Silica Gel 60 F254) is appropriate. The mobile phase would be similar to that used in flash chromatography, such as a mixture of ethyl acetate and hexane. Visualization is a key step. Due to the conjugated aromatic acridine (B1665455) core, the compound is expected to be UV-active, appearing as a dark spot on the fluorescent green background of the plate under short-wave UV light (254 nm). umich.edulibretexts.org For further confirmation, or if the compound's UV absorption is weak, chemical stains can be used. Stains that react with diols, such as potassium permanganate (which reacts with oxidizable groups like alcohols) or p-anisaldehyde, are effective. libretexts.orgfiu.edu The permanganate stain would yield a yellow spot on a purple background, while the p-anisaldehyde stain typically produces colored spots for alcohols upon heating. fiu.edu

| Parameter | Specification | Purpose/Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates | Standard polar stationary phase with fluorescent indicator. acs.org |

| Mobile Phase | 30-50% Ethyl Acetate in Hexane | Optimized to achieve a retention factor (Rf) of ~0.3-0.4 for the diol. |

| Visualization | UV Light (254 nm) | Non-destructive method for visualizing UV-absorbing aromatic compounds. libretexts.org |

| Potassium Permanganate or p-Anisaldehyde Stain | Destructive chemical stain for visualizing alcohols/diols. fiu.edu |

Direct analysis of 3,4-Dihydroacridine-3,4-diol by Gas Chromatography (GC) is challenging due to its high molecular weight and the presence of two polar hydroxyl groups, which lead to low volatility and poor thermal stability. libretexts.orgresearchgate.net These hydroxyl groups can also cause peak tailing and sample loss through adsorption onto the GC column. damascusuniversity.edu.sy

To overcome these limitations, derivatization is necessary. This process chemically modifies the compound to increase its volatility and thermal stability. hplcvials.com The most common methods for derivatizing hydroxyl groups are:

Silylation: This involves reacting the diol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the polar -OH groups into nonpolar trimethylsilyl (B98337) (-OTMS) ethers. damascusuniversity.edu.sygcms.cz

Acylation: This method introduces an acyl group by reacting the diol with an anhydride like trifluoroacetic anhydride (TFAA). The resulting esters are more volatile. The use of halogenated reagents also enhances sensitivity for Electron Capture Detectors (ECD). damascusuniversity.edu.sygcms.cz

After derivatization, the resulting volatile product can be analyzed on a GC system, typically equipped with a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). gcms.cz

| Step | Procedure/Condition | Rationale/Reference |

|---|---|---|

| Derivatization | Reaction with BSTFA in pyridine (B92270) at 60°C for 30 min | Converts polar -OH groups to volatile -OTMS ethers. hplcvials.com |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane (e.g., DB-5) | Standard nonpolar column suitable for separating a wide range of derivatives. gcms.cz |

| Carrier Gas | Helium or Hydrogen at a constant flow rate | Inert mobile phase for carrying the analyte through the column. |

| Temperature Program | Initial temp 150°C, ramp at 10°C/min to 300°C, hold for 5 min | Gradient temperature program to ensure separation of derivatives from byproducts. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantitation; MS for structural confirmation. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of 3,4-Dihydroacridine-3,4-diol. The diol functionality on the dihydroacridine ring is susceptible to oxidation, similar to the behavior observed in dihydroxybenzene isomers like catechol. scispace.commdpi.com

The experiment involves scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current. For 3,4-Dihydroacridine-3,4-diol, an anodic peak corresponding to the oxidation of the diol to a quinone-like species would be expected. The reversibility of this process can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. mdpi.compreprints.org The study of peak potentials and currents as a function of scan rate provides information about the reaction mechanism, including whether the process is diffusion-controlled. scispace.comnih.gov Such analysis can offer insights into the compound's potential role in electron transfer processes.

| Component | Specification | Function/Reference |

|---|---|---|

| Potentiostat | Instrument capable of controlling potential and measuring current | Core instrument for voltammetric analysis. mdpi.com |

| Electrode System | Three-electrode cell: Glassy Carbon (working), Platinum wire (counter), Ag/AgCl (reference) | Standard configuration for electrochemical studies. mdpi.comnih.gov |

| Solvent/Electrolyte | Acetonitrile or Dimethylformamide (DMF) containing 0.1 M Tetrabutylammonium perchlorate (TBAP) | Aprotic solvent and supporting electrolyte to ensure conductivity. mdpi.com |

| Analyte Concentration | 1-5 mM | Typical concentration range for CV experiments. preprints.org |

| Potential Window | e.g., -1.0 V to +1.5 V vs. Ag/AgCl | Scanned range to observe the redox events of the diol. |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, or combustion analysis, is a fundamental technique for verifying the purity and empirical formula of a newly synthesized compound like 3,4-Dihydroacridine-3,4-diol. elementalmicroanalysis.com This method provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated values based on the compound's proposed molecular formula (C₁₃H₁₁NO₂). azom.comrsc.org

The analysis involves the complete combustion of a precisely weighed small sample (typically 1-3 mg) in a stream of pure oxygen at high temperatures (around 1000°C). elementalmicroanalysis.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated, and their amounts are quantified by detectors, such as thermal conductivity detectors. elementalmicroanalysis.com For a sample to be considered pure, the experimentally determined percentages should be in close agreement with the theoretical values, typically within a margin of ±0.4%. rsc.org This analysis is crucial as it can detect the presence of inorganic impurities or residual solvents that may not be visible by other methods like NMR spectroscopy. rsc.org

| Element | Theoretical Weight % | Experimental Weight % (Hypothetical) | Deviation |

|---|---|---|---|

| Carbon (C) | 73.23% | 73.05% | -0.18% |

| Hydrogen (H) | 5.20% | 5.28% | +0.08% |

| Nitrogen (N) | 6.57% | 6.61% | +0.04% |

Determination of Diastereomeric Ratios

The structure of 3,4-Dihydroacridine-3,4-diol contains two adjacent stereocenters at the C3 and C4 positions. Therefore, its synthesis can result in a mixture of two diastereomers: syn and anti. Determining the ratio of these diastereomers is essential for characterizing the stereoselectivity of the synthetic reaction.

The most common and direct method for determining the diastereomeric ratio (d.r.) is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. rsc.orgnih.gov Diastereomers are distinct chemical entities and, in an achiral solvent, will have different NMR spectra. Protons in the vicinity of the stereocenters, such as the protons at C3 and C4, will exhibit different chemical shifts and/or coupling constants for each diastereomer. acs.org By integrating the signals corresponding to a specific, well-resolved proton for each diastereomer, the ratio of their abundance in the mixture can be accurately calculated. acs.orgnih.gov For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution and allowing for more accurate integration. rsc.orgmanchester.ac.uk

Alternatively, derivatization of the diol with a chiral derivatizing agent can form new diastereomeric esters or ethers, which may exhibit greater separation of signals in their NMR spectra, facilitating easier quantification. nih.govrsc.org

| Diastereomer | Proton Signal (e.g., H-C4) | Chemical Shift (δ, ppm) | Multiplicity | Integral Value | Calculated Ratio |

|---|---|---|---|---|---|

| syn-isomer | H-4syn | 4.85 | d | 1.00 | 3 : 1 |

| anti-isomer | H-4anti | 4.92 | d | 0.33 |

Derivatives and Analogues of 3,4 Dihydroacridine 3,4 Diol: Synthetic Access and Chemical Exploration

Systematic Structural Modifications and Substituent Effects on Chemical Properties

Systematic structural modifications of the 3,4-dihydroacridine-3,4-diol core, including the introduction of various substituents, are anticipated to significantly influence its chemical and physical properties. While specific studies on the substituent effects on 3,4-dihydroacridine-3,4-diol are not extensively documented, general principles from related heterocyclic systems can be extrapolated. The introduction of electron-donating or electron-withdrawing groups on the acridine (B1665455) ring system can alter the electron density distribution, thereby affecting the reactivity, stability, and spectroscopic characteristics of the molecule.

For instance, in the broader class of acridine derivatives, structure-activity relationship (SAR) studies have demonstrated that modifications to the acridine core can profoundly impact their biological and chemical properties. nih.gov The nature and position of substituents can influence factors such as intermolecular interactions, solubility, and the ability to engage in specific chemical reactions.

Table 1: Predicted Effects of Substituents on the Chemical Properties of 3,4-Dihydroacridine-3,4-diol

| Substituent Type | Position on Acridine Ring | Predicted Effect on Chemical Properties |

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Various | Increased electron density in the aromatic system, potentially enhancing susceptibility to electrophilic attack and altering the redox potential. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Various | Decreased electron density, potentially increasing resistance to oxidation and modifying the acidity of the hydroxyl groups. |

| Halogens (e.g., -Cl, -F) | Various | Inductive electron withdrawal and potential for altered metabolic pathways and intermolecular interactions. |

| Alkyl Groups (e.g., -CH₃) | Various | Increased lipophilicity and potential for steric hindrance, which could influence enzymatic interactions. |

It is important to note that these are generalized predictions, and the actual effects would need to be determined empirically through the synthesis and detailed characterization of specific substituted derivatives of 3,4-dihydroacridine-3,4-diol.

Synthesis and Characterization of Related Dihydroacridine Diols (e.g., 3,4-Dihydrobenzo[a]acridine-3,4-diol)

The synthesis of related dihydroacridine diols, such as the trans-diols of benz[a]acridine (B1217974) and benz[c]acridine, has been accomplished, providing models for understanding the metabolism of these larger polycyclic azaarenes. acs.orgdocumentsdelivered.com These syntheses are often multi-step processes starting from more readily available precursors.

The synthesis of trans-3,4-dihydroxy-3,4-dihydrobenz[c]acridine has been reported, highlighting a synthetic route to a key potential metabolite of benz[c]acridine. acs.org Similarly, a synthetic pathway to trans-3,4-dihydroxy-3,4-dihydrobenz[a]acridine has been developed. acs.org These synthetic efforts are crucial for obtaining pure samples of these diols for further chemical and biological studies.

The characterization of these dihydroacridine diols typically involves a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms and the stereochemistry of the diol.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the electronic absorption properties of the aromatic system.

Chemoenzymatic Synthesis of Arene Oxide Intermediates from Dihydrodiols

A powerful approach for the synthesis of arene oxide intermediates involves a chemoenzymatic strategy. This method leverages the stereospecificity of bacterial dioxygenase enzymes to produce cis-dihydrodiols from aromatic precursors, which are then chemically converted to the corresponding arene oxides. rsc.orgrsc.org

The process typically involves the following steps:

Biotransformation: Whole-cell cultures of mutant strains of bacteria, such as Sphingomonas yanoikuyae B8/36, are used to catalyze the cis-dihydroxylation of the aromatic substrate. In the case of acridine, this enzymatic oxidation has been shown to occur on the carbocyclic rings. rsc.org

Isolation and Purification: The resulting enantiopure cis-dihydrodiol is isolated from the culture medium and purified.

Chemical Conversion: The purified cis-dihydrodiol is then chemically converted to the arene oxide. This is often achieved through a two-step process involving the formation of a cyclic intermediate, such as a bromohydrin or a cyclic sulfite, followed by elimination to form the epoxide ring.

This chemoenzymatic approach offers a significant advantage in producing enantiopure arene oxides, which are valuable for studying the stereochemical aspects of metabolic activation and detoxification pathways. nih.govacs.org

Synthesis and Structure-Property Relationships of Boron Difluoride Complexes featuring Dihydroacridine Moieties

Boron difluoride (BF₂) complexes of N-heterocyclic ligands, often referred to as BODIPY dyes, are a well-established class of fluorescent molecules with diverse applications. While the synthesis of a BF₂ complex directly featuring a 3,4-dihydroacridine-3,4-diol ligand has not been explicitly reported, the general principles of their synthesis and the relationship between their structure and photophysical properties are well understood.

The synthesis of such complexes typically involves the reaction of a suitable N,N'-chelating ligand with a boron trifluoride etherate (BF₃·OEt₂). The photophysical properties of the resulting complex, such as its absorption and emission wavelengths, fluorescence quantum yield, and photostability, are highly dependent on the structure of the heterocyclic ligand. rsc.org

Table 2: Predicted Structure-Property Relationships for Hypothetical Boron Difluoride Complexes of Dihydroacridine-Diol Derivatives

| Structural Feature of Dihydroacridine Ligand | Predicted Effect on Photophysical Properties of the BF₂ Complex |

| Extended π-conjugation in the acridine system | Red-shift in absorption and emission spectra. |

| Presence of electron-donating substituents | Potential increase in fluorescence quantum yield and red-shift in spectra. |

| Presence of electron-withdrawing substituents | Potential decrease in fluorescence quantum yield and blue-shift in spectra. |

| Rigidity of the dihydroacridine scaffold | High fluorescence quantum yields due to reduced non-radiative decay pathways. |